molecular formula C14H14N2O2 B12441859 4-(4-Methoxyphenoxy)benzene-1-carboximidamide CAS No. 752941-92-7

4-(4-Methoxyphenoxy)benzene-1-carboximidamide

Cat. No.: B12441859
CAS No.: 752941-92-7
M. Wt: 242.27 g/mol
InChI Key: OPIQLTMBQLPRLA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzene-1-carboximidamide is an organic compound with the molecular formula C14H14N2O2 It is known for its unique chemical structure, which includes a methoxyphenoxy group and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide typically involves the reaction of 4-(4-methoxyphenoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzonitrile
  • 4-(4-Methoxyphenoxy)benzaldehyde
  • 4-(4-Methoxyphenoxy)benzoic acid

Uniqueness

4-(4-Methoxyphenoxy)benzene-1-carboximidamide is unique due to its specific functional groups and reactivity

Properties

CAS No.

752941-92-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(4-methoxyphenoxy)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H3,15,16)

InChI Key

OPIQLTMBQLPRLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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